molecular formula C11H19N7 B5691887 2-hydrazino-4,6-dipyrrolidin-1-yl-1,3,5-triazine, AldrichCPR

2-hydrazino-4,6-dipyrrolidin-1-yl-1,3,5-triazine, AldrichCPR

Cat. No.: B5691887
M. Wt: 249.32 g/mol
InChI Key: YYLYRLKJGDQAOK-UHFFFAOYSA-N
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Description

2-hydrazino-4,6-dipyrrolidin-1-yl-1,3,5-triazine is a chemical compound with the molecular formula C11H19N7 and a molecular weight of 249.31546 . It is a derivative of 1,3,5-triazine, a heterocyclic compound known for its stability and wide range of applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N7/c12-16-9-13-10(17-5-1-2-6-17)15-11(14-9)18-7-3-4-8-18/h1-8,12H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLYRLKJGDQAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-hydrazino-4,6-dipyrrolidin-1-yl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with hydrazine and pyrrolidine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-hydrazino-4,6-dipyrrolidin-1-yl-1,3,5-triazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-hydrazino-4,6-dipyrrolidin-1-yl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to antiproliferative effects on cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-hydrazino-4,6-dipyrrolidin-1-yl-1,3,5-triazine can be compared with other similar compounds, such as:

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